molecular formula C18H33N3O2 B4870298 2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE

2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE

Cat. No.: B4870298
M. Wt: 323.5 g/mol
InChI Key: VRCSZWSSTMFPKQ-UHFFFAOYSA-N
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Description

2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group attached to a cyclohexyl ring, which is further connected to a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the tert-butylcyclohexyl precursor. This precursor is then subjected to a series of reactions, including acylation and hydrazination, to form the final compound. Common reagents used in these reactions include acyl chlorides, hydrazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylcyclohexyl acetate
  • 4-tert-Butylcyclohexyl acrylate

Uniqueness

Compared to similar compounds, 2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE stands out due to its hydrazinecarboxamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(4-tert-butylcyclohexanecarbonyl)amino]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O2/c1-18(2,3)14-11-9-13(10-12-14)16(22)20-21-17(23)19-15-7-5-4-6-8-15/h13-15H,4-12H2,1-3H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCSZWSSTMFPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)NNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE
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2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE

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